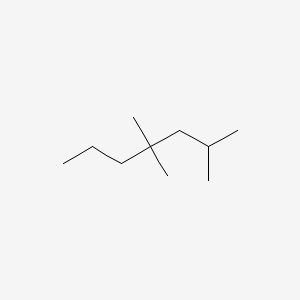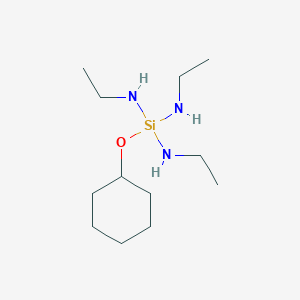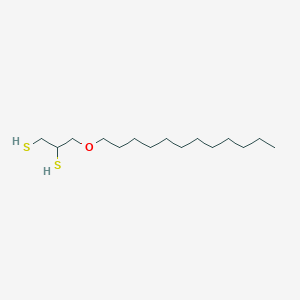
3-(Dodecyloxy)propane-1,2-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecyloxy)propane-1,2-dithiol is an organosulfur compound with the chemical formula C15H32OS2 It contains a dodecyloxy group attached to a propane-1,2-dithiol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)propane-1,2-dithiol typically involves the reaction of 1,3-propanedithiol with dodecyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the dodecyloxy group is introduced to the propane-1,2-dithiol backbone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecyloxy)propane-1,2-dithiol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiolates are formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dodecyloxy)propane-1,2-dithiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s thiol groups can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Dodecyloxy)propane-1,2-dithiol involves its thiol groups, which can form strong bonds with metal ions. This property allows it to act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can affect various molecular targets and pathways, including enzyme activity and metal ion transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,3-dithiol: Similar backbone but lacks the dodecyloxy group.
Ethane-1,2-dithiol: Shorter carbon chain and lacks the dodecyloxy group.
Benzene-1,2-dithiol: Aromatic ring instead of an aliphatic chain.
Uniqueness
3-(Dodecyloxy)propane-1,2-dithiol is unique due to the presence of the dodecyloxy group, which imparts different chemical properties and reactivity compared to other dithiols. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecules .
Propriétés
Numéro CAS |
925906-30-5 |
|---|---|
Formule moléculaire |
C15H32OS2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
3-dodecoxypropane-1,2-dithiol |
InChI |
InChI=1S/C15H32OS2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15(18)14-17/h15,17-18H,2-14H2,1H3 |
Clé InChI |
QRTDQLHAZCVWOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(CS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
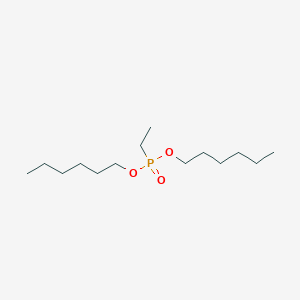
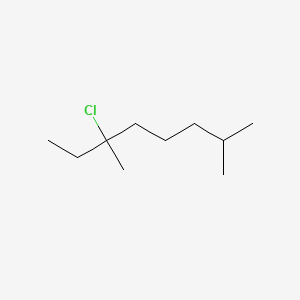
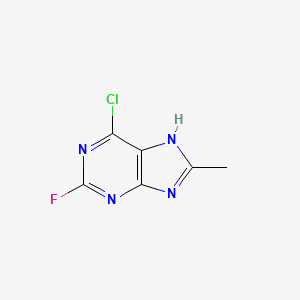
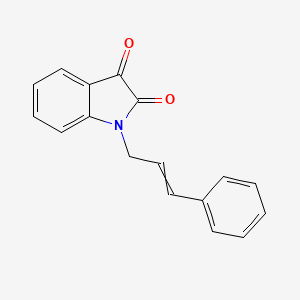
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
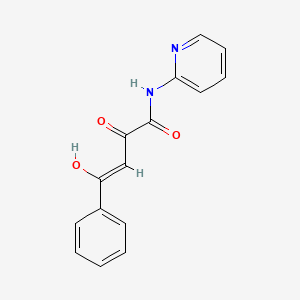

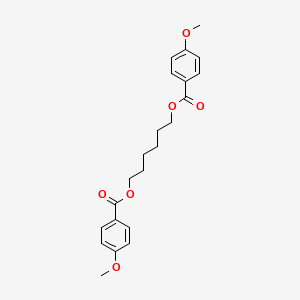
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
